4-Bromo-9,9-diphenyl-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

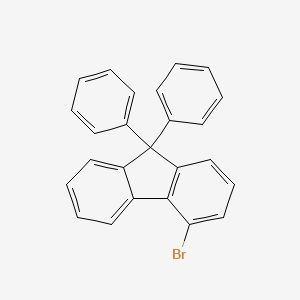

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Br/c26-23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWATBVKPGTOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C42)C(=CC=C3)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857050 | |

| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713125-22-5 | |

| Record name | 4-Bromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-9,9-diphenyl-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of the principal synthesis pathways for 4-Bromo-9,9-diphenyl-9H-fluorene, a critical intermediate in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The fluorene core offers excellent thermal and chemical stability, while the diphenyl substitution at the C9 position enhances charge transport properties. The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed examination of a robust and efficient synthetic route, including mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles.

Introduction: The Significance of this compound

Fluorene derivatives are a cornerstone in the field of organic electronics due to their rigid, planar structure and tunable electronic properties, which make them ideal for creating efficient and stable organic semiconductors. Among these, this compound stands out as a key building block. Its unique molecular architecture allows for the synthesis of complex, high-performance molecules for a range of applications. The strategic placement of the bromine atom on the fluorene backbone opens up avenues for a multitude of chemical modifications, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. This versatility makes it an invaluable precursor for the synthesis of tailored emitters, host materials, and charge-transport layers that are fundamental to the performance of modern electronic devices.

Recommended Synthetic Pathway: A Two-Step, One-Pot Approach from 4-Bromofluorenone

After a thorough review of synthetic strategies, the most reliable and efficient pathway to this compound is a two-step, one-pot reaction starting from 4-bromofluorenone. This approach involves an initial Grignard addition followed by an acid-catalyzed Friedel-Crafts alkylation. This method is advantageous as it avoids the challenges of regioselective bromination on the pre-formed 9,9-diphenyl-9H-fluorene scaffold.

A visual representation of this synthetic pathway is provided below:

Caption: A schematic of the recommended two-step synthesis of this compound.

Step 1: Synthesis of the Precursor, 4-Bromofluorenone

The synthesis of the starting material, 4-bromofluorenone, is achieved through the electrophilic aromatic bromination of fluorenone. While various brominating agents can be employed, a method utilizing bromine in an aqueous medium offers a greener and efficient alternative.[1]

Reaction: Fluorenone → 4-Bromofluorenone

Reagents and Conditions: Bromine (Br₂), Water, Heat.

Causality of Experimental Choices: The use of water as a solvent is a cost-effective and environmentally friendly choice. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is polarized, and one bromine atom acts as the electrophile. The ketone group of fluorenone is a deactivating group, making the reaction conditions more forcing than for activated aromatic rings.

Step 2: Grignard Reaction and Friedel-Crafts Alkylation

This core transformation is a one-pot reaction that combines a Grignard addition with a Friedel-Crafts alkylation. The initial nucleophilic addition of the phenyl Grignard reagent to the carbonyl group of 4-bromofluorenone forms a tertiary alcohol intermediate. This intermediate is then subjected to acid-catalyzed dehydroxylation to generate a stable carbocation, which subsequently undergoes a Friedel-Crafts alkylation with benzene to yield the final product. A similar, well-documented procedure for the synthesis of the 2-bromo isomer demonstrates the feasibility and high yield of this approach.[2][3]

The mechanism for this two-step, one-pot reaction is detailed below:

Caption: The reaction mechanism for the synthesis of this compound.

Mechanistic Insights:

-

Grignard Addition: The phenylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-bromofluorenone. The carbon-magnesium bond is highly polarized, rendering the phenyl group carbanionic in character. This addition leads to the formation of a magnesium alkoxide intermediate, which is subsequently protonated upon workup to yield the tertiary alcohol, 4-bromo-9-phenyl-9H-fluoren-9-ol.[3]

-

Carbocation Formation: In the presence of a strong acid catalyst (such as sulfuric acid or a combination of trifluoroacetic acid and aluminum trichloride), the hydroxyl group of the tertiary alcohol is protonated, forming a good leaving group (water).[2][3] The departure of water generates a tertiary carbocation at the C9 position of the fluorene ring. This carbocation is highly stabilized by resonance delocalization over the fluorene ring system and the attached phenyl group.

-

Friedel-Crafts Alkylation: The stabilized fluorenyl carbocation is a potent electrophile. It then reacts with benzene in a classic electrophilic aromatic substitution (Friedel-Crafts alkylation) to form the final product, this compound.[2][3]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from a reliable procedure for the 2-bromo isomer.[3]

Materials and Reagents

| Reagent/Material | Purity/Grade | Notes |

| 4-Bromofluorenone | >98% | Starting material |

| Phenylmagnesium Bromide | 2.0 M in THF | Grignard reagent |

| Tetrahydrofuran (THF) | Anhydrous | Solvent for Grignard reaction |

| Benzene | Anhydrous | Reagent and solvent for Friedel-Crafts |

| Sulfuric Acid (concentrated) | ACS grade | Acid catalyst |

| Ethyl Acetate | Reagent grade | Extraction solvent |

| Sodium Bicarbonate (saturated) | ACS grade | For neutralization |

| Anhydrous Magnesium Sulfate | ACS grade | Drying agent |

| n-Hexane | Reagent grade | For purification by column chromatography |

| Silica Gel | 230-400 mesh | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromofluorenone (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: At room temperature, add phenylmagnesium bromide (2.0 M solution in THF, 1.5 equivalents) dropwise to the stirred solution of 4-bromofluorenone. A color change to brown is typically observed.

-

Reaction and Intermediate Formation: After the addition is complete, heat the reaction mixture to reflux for 3 hours. This ensures the complete formation of the 4-bromo-9-phenyl-9H-fluoren-9-ol intermediate.

-

Friedel-Crafts Alkylation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of concentrated sulfuric acid (2.25 equivalents) in anhydrous benzene. Add the reaction mixture containing the tertiary alcohol intermediate dropwise to the acidic benzene solution.

-

Reaction Completion: Heat the resulting mixture to reflux and stir for 5 hours.

-

Workup and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using n-hexane as the eluent to yield this compound as a white solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for a representative synthesis:

| Parameter | Value |

| Starting Material | 4-Bromofluorenone |

| Key Reagents | Phenylmagnesium Bromide, Benzene |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 8 hours (total) |

| Typical Yield | 60-70% |

| Appearance | White crystalline powder |

| Melting Point | 217.0 to 221.0 °C (for 2-bromo isomer)[3] |

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the two phenyl groups and the bromine atom.

-

Mass Spectrometry: To verify the molecular weight of the target compound.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step, one-pot reaction sequence involving the Grignard addition of phenylmagnesium bromide to 4-bromofluorenone, followed by an acid-catalyzed Friedel-Crafts alkylation with benzene. This pathway is well-supported by literature precedents for a similar isomer and offers a reliable and high-yielding route to this important building block for advanced organic materials. The mechanistic understanding of this process, from the initial nucleophilic attack to the final electrophilic aromatic substitution, provides a solid foundation for optimizing reaction conditions and adapting the methodology for the synthesis of other 9,9-diarylfluorene derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-9,9-diphenyl-9H-fluorene is a highly versatile organic intermediate that has garnered significant attention in the fields of materials science and organic synthesis. Its unique molecular architecture, characterized by a rigid and planar fluorene core, bulky diphenyl substituents at the C9 position, and a strategically placed bromine atom, imparts a unique combination of thermal stability, charge transport properties, and chemical reactivity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and applications, particularly in the development of advanced electronic materials and complex organic molecules.

Molecular Structure and Core Properties

The foundational characteristics of this compound are summarized in the table below. The presence of the fluorene backbone contributes to its high thermal and chemical stability, while the diphenyl groups enhance its charge transport capabilities. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, making it a valuable building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₇Br | [1] |

| Molecular Weight | 397.31 g/mol | [1] |

| CAS Number | 713125-22-5 | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | Typically ≥ 97% | |

| Melting Point | 213.5-214.5 °C (from ethanol) |

Synthesis of this compound

A common method for the introduction of aryl groups at the C9 position of a fluorenyl system is through the reaction of a fluorenone precursor with an organometallic reagent, such as a Grignard or organolithium reagent, followed by a dehydration or dehydroxylation step. For instance, the synthesis of 9-bromo-9-phenylfluorene involves the reaction of fluorenone with phenyllithium to form 9-phenyl-9-fluorenol, which is then converted to the final product using hydrobromic acid.[2]

The subsequent bromination of the 9,9-diphenyl-9H-fluorene intermediate would need to be performed under conditions that favor substitution at the C4 position. This can be a challenging step due to the potential for multiple bromination products.

Conceptual Synthesis Workflow:

Caption: Conceptual synthetic pathways to this compound.

Spectroscopic and Physicochemical Characterization

Detailed experimental data for the spectroscopic and other physicochemical properties of this compound are not extensively reported in the available literature. However, based on the known properties of similar fluorene derivatives, the following characteristics can be anticipated and should be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the fluorene core will exhibit distinct coupling patterns depending on their position relative to the bromine atom and the diphenyl substituents. The protons of the two phenyl groups at the C9 position will also contribute to the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the different carbon environments in the molecule. The carbon atom attached to the bromine (C4) would be expected to have a chemical shift in the range of 115-125 ppm. The quaternary carbon at the C9 position would appear as a singlet, likely in the downfield region of the aliphatic carbon spectrum or the upfield region of the aromatic spectrum.

Optical Properties: UV-Vis Absorption and Photoluminescence

Fluorene derivatives are known for their interesting photophysical properties.[3]

-

UV-Vis Absorption: this compound is expected to exhibit strong absorption in the ultraviolet region, with absorption maxima likely arising from π-π* transitions within the conjugated fluorene system. The exact position of the absorption bands will be influenced by the solvent polarity.

-

Photoluminescence: Many fluorene derivatives are highly fluorescent. Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to exhibit fluorescence, likely in the blue or violet region of the electromagnetic spectrum. The photoluminescence quantum yield and lifetime are important parameters for its application in optoelectronic devices.

Solubility and Thermal Properties

-

Solubility: While detailed quantitative solubility data is not available, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. It is anticipated to be insoluble in water.

-

Boiling Point: A predicted boiling point for a similar compound, 4-bromo-9,9'-spirobi[9H-fluorene], is 517.2 ± 29.0 °C. The boiling point of this compound is expected to be in a similar high range due to its large molecular weight and rigid structure.

-

Thermal Stability: The fluorene core imparts excellent thermal stability to its derivatives. This compound is expected to have a high decomposition temperature, which is a critical property for its use in electronic devices fabricated through vacuum deposition processes.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the fluorene ring. This bromine atom serves as a key functional group for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of various aryl, vinyl, or alkynyl groups, enabling the construction of larger, more complex conjugated molecules.

This synthetic versatility makes this compound a crucial intermediate in the following areas:

-

Organic Light-Emitting Diodes (OLEDs): It is a key building block for the synthesis of host materials, emitters, and charge-transport layers in OLEDs. The fluorene unit provides a high triplet energy and good thermal stability, while the diphenyl substitution can improve the charge transport properties and amorphous film-forming ability.

-

Organic Synthesis: It serves as a versatile precursor for the synthesis of complex polycyclic aromatic hydrocarbons and other functional organic materials.

-

Drug Discovery and Development: The fluorene scaffold is present in some biologically active molecules, and this compound can be used as a starting material for the synthesis of novel pharmaceutical compounds.

Diagram of Key Applications:

References

An In-depth Technical Guide to 4-Bromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced materials and organic synthesis, 4-Bromo-9,9-diphenyl-9H-fluorene has emerged as a pivotal intermediate. Its unique molecular architecture, characterized by a rigid fluorene core with bulky diphenyl substituents at the C9 position and a reactive bromine atom, imparts a combination of desirable properties including excellent thermal stability and versatile reactivity. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its significant applications in cutting-edge technologies, particularly in the realm of organic electronics.

Physicochemical and Safety Profile

The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 713125-22-5 | --INVALID-LINK-- |

| Molecular Formula | C25H17Br | --INVALID-LINK--[1] |

| Molecular Weight | 397.31 g/mol | --INVALID-LINK--[1] |

| Appearance | White crystalline powder | --INVALID-LINK--[1] |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage | Store in a cool, dry, and well-ventilated area. | --INVALID-LINK--[1] |

Safety and Handling: this compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 signifies that it is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3] In case of accidental contact or ingestion, immediate medical attention should be sought.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the bromination of fluorene, followed by the introduction of the diphenyl groups at the C9 position. The following is a representative synthetic protocol.

Experimental Protocol:

-

Bromination of 9H-fluorene: To a solution of 9H-fluorene in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically stirred at room temperature until completion.

-

Purification: The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-bromo-9H-fluorene.

-

Diphenylation: The resulting 4-bromo-9H-fluorene is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is then added dropwise to deprotonate the C9 position, forming an anion.

-

Reaction with Phenylating Agent: Phenylmagnesium bromide or a similar phenylating agent is then added to the reaction mixture, which is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Key Applications in Research and Development

The strategic placement of the bromine atom on the fluorene scaffold makes this compound a valuable building block in organic synthesis, particularly in the construction of larger, more complex molecules through palladium-catalyzed cross-coupling reactions.

Organic Light-Emitting Diodes (OLEDs)

One of the most significant applications of this compound is as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The fluorene core provides a rigid and thermally stable platform, while the diphenyl groups can enhance charge transport properties. The bromo-functionalization allows for its incorporation into polymers or larger molecules that serve as emissive, host, or charge-transport layers in OLED devices, contributing to their efficiency and longevity.[4]

Suzuki Coupling Reactions

The bromine atom in this compound serves as a reactive handle for Suzuki coupling reactions. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds.[5][6] In a typical Suzuki coupling, the aryl bromide (in this case, this compound) is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][7]

This reaction is instrumental in synthesizing a wide array of functionalized fluorene derivatives with tailored electronic and photophysical properties for various applications, including molecular electronics and sensor technology.

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates. Its robust fluorene core, combined with the synthetic flexibility offered by the bromine substituent, has solidified its importance in the development of advanced organic materials. For researchers and developers in the fields of organic electronics, materials science, and drug discovery, a thorough understanding of this compound's properties and reactivity is essential for harnessing its full potential in creating the next generation of innovative technologies.

References

- 1. haihangchem.com [haihangchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. innospk.com [innospk.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-9,9-diphenyl-9H-fluorene is a key intermediate in the synthesis of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its fluorene core provides a rigid and planar structure with good thermal stability, while the diphenyl groups at the C9 position enhance charge transport properties. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, allowing for the construction of complex, high-performance molecules. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its synthesis, purification, and the rational design of new materials. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Spectroscopic Correlation

The unique structure of this compound dictates its spectroscopic signature. The molecule consists of a tricyclic fluorene system with two phenyl groups attached to the C9 carbon and a bromine atom at the C4 position. This arrangement leads to a specific pattern of signals in its NMR, IR, and MS spectra, which are crucial for its identification and characterization.

Caption: Molecular structure of this compound highlighting the fluorene core, phenyl substituents, and the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the fluorene core will be influenced by the bromine substituent and the anisotropic effects of the diphenyl groups. The ten protons of the two phenyl groups at C9 will likely appear as a multiplet. The seven protons on the brominated fluorene ring will exhibit distinct chemical shifts and coupling patterns.

Expected ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | m | 1H | Aromatic-H |

| ~7.5-7.6 | m | 2H | Aromatic-H |

| ~7.1-7.4 | m | 14H | Aromatic-H (Diphenyl + Fluorenyl) |

Note: This is a predicted spectrum based on related structures. Actual chemical shifts and multiplicities may vary depending on the solvent and instrument parameters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for the quaternary carbons (including C9 and the carbon attached to the bromine), as well as the protonated aromatic carbons. The C9 carbon, being sp³-hybridized and bonded to two phenyl groups, will have a characteristic chemical shift.

Expected ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~150-155 | Aromatic C (quaternary) |

| ~138-145 | Aromatic C (quaternary) |

| ~125-131 | Aromatic CH |

| ~120-122 | Aromatic CH |

| ~121 | Aromatic C-Br |

| ~65 | C9 |

Note: This is a predicted spectrum based on related structures. Actual chemical shifts may vary. For comparison, the C9 carbon in 9-bromo-9-phenylfluorene appears at 67.5 ppm.[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the aromatic region.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Caption: A typical workflow for acquiring and processing NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-Br bond.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| ~1070 | C-Br stretch |

| 850-750 | Aromatic C-H out-of-plane bend |

Note: This is a predicted spectrum based on characteristic group frequencies. For comparison, 9-bromo-9-phenylfluorene shows characteristic peaks at 3060, 3000, 1600, 1485, and 1445 cm⁻¹.[1]

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.

Expected MS Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₂₅H₁₇Br), which is approximately 396.05 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

-

Fragmentation Pattern: Common fragmentation pathways for fluorene derivatives involve the loss of the substituents. For this compound, fragmentation may involve the loss of a bromine atom, a phenyl group, or cleavage of the fluorene ring. The most stable fragments will give rise to the most intense peaks in the spectrum.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Ionization: The sample is ionized in the source. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

References

A Technical Guide to the Solubility of 4-Bromo-9,9-diphenyl-9H-fluorene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of the solubility characteristics of 4-Bromo-9,9-diphenyl-9H-fluorene. Designed for professionals in research and development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this complex aromatic compound. We will delve into the theoretical underpinnings of its solubility, provide a practical framework for predicting its behavior in various organic solvents, and present a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility for a Versatile Intermediate

This compound is a pivotal intermediate in the synthesis of advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs) and other organic electronic applications.[1] Its fluorene core offers excellent thermal and chemical stability, while the diphenyl substituents enhance charge transport properties.[1] The bromine atom serves as a versatile functional handle for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1]

Understanding the solubility of this compound is paramount for its practical application. In any solution-based process, from reaction setup and purification to thin-film deposition, solubility dictates the choice of solvent, achievable concentrations, and ultimately, the efficiency and reproducibility of the process. Poor solubility can lead to challenges in handling, purification, and formulation, hindering its use in downstream applications. This guide, therefore, aims to equip the researcher with the knowledge to rationally select solvents and design robust experimental workflows.

Theoretical Framework for Solubility Prediction

The Parent Compound: Fluorene

Fluorene is a non-polar polycyclic aromatic hydrocarbon.[2] Consequently, it is insoluble in water but soluble in many non-polar organic solvents.[2][4] The table below presents the solubility of fluorene in a selection of common organic solvents, providing a baseline for our predictions.

| Solvent | Chemical Formula | Polarity | Solubility of Fluorene ( g/100g at 20°C) |

| Aniline | C₆H₅NH₂ | Polar | 10.6[5] |

| Carbon Tetrachloride | CCl₄ | Non-polar | 9.1[5] |

| Chlorobenzene | C₆H₅Cl | Non-polar | 20.9[5] |

| Ethanol | C₂H₅OH | Polar | 2.3[5] |

| Nitrobenzene | C₆H₅NO₂ | Polar | 18.1[5] |

| Pyridine | C₅H₅N | Polar | 24.9[5] |

| Toluene | C₆H₅CH₃ | Non-polar | 24.13[5] |

| Xylene | C₆H₄(CH₃)₂ | Non-polar | 19.7[5] |

The Influence of Substituents on this compound

The solubility of this compound will be modulated by the presence of the bromo and diphenyl groups.

-

Diphenyl Groups at the C9 Position: The two phenyl groups significantly increase the molecular size and introduce a three-dimensional, non-planar structure. This will likely disrupt the crystal lattice packing compared to the planar fluorene molecule, which could favor dissolution. However, the addition of two large, non-polar phenyl groups will further enhance the compound's affinity for non-polar solvents.

-

Bromo Group at the C4 Position: The bromine atom introduces a degree of polarity to the molecule due to the electronegativity difference between carbon and bromine. However, this effect is localized and relatively minor in the context of the large, non-polar carbocyclic framework. The addition of a bromine atom generally leads to a decrease in aqueous solubility.[6]

Prediction: Based on this analysis, this compound is expected to be:

-

Highly soluble in non-polar aromatic solvents like toluene, xylene, and chlorobenzene, likely exceeding the solubility of fluorene due to the disruption of crystal packing by the diphenyl groups.

-

Moderately soluble in other non-polar solvents such as dichloromethane and chloroform.

-

Slightly soluble to sparingly soluble in polar aprotic solvents like acetone and ethyl acetate.

-

Poorly soluble in polar protic solvents such as ethanol and methanol.

-

Practically insoluble in water.

Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method

To obtain precise and reliable solubility data, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is widely recognized as the "gold standard" for this purpose. The principle involves creating a saturated solution in equilibrium with an excess of the solid compound and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices

The following protocol is designed to be a self-validating system. Each step is chosen to ensure that a true equilibrium is reached and accurately measured.

-

Excess Solid: An excess of the solid compound is crucial to ensure that the solution becomes saturated.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. This can vary depending on the compound and solvent but is often in the range of 24 to 72 hours.

-

Constant Temperature: Solubility is temperature-dependent.[7][8] Therefore, maintaining a constant temperature using a temperature-controlled shaker or water bath is critical for reproducibility.

-

Phase Separation: It is imperative to completely separate the undissolved solid from the saturated solution before analysis. Filtration through a low-binding membrane filter (e.g., PTFE) is the preferred method.

-

Accurate Quantification: The concentration of the dissolved compound in the filtrate must be accurately measured. UV-Vis spectrophotometry or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are common and reliable techniques.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC-MS system

Experimental Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Procedure:

-

Preparation of the Suspension:

-

To a series of glass vials, add a pre-weighed excess amount of this compound (e.g., 20-50 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour.

-

Carefully draw a sample of the supernatant into a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops to saturate the filter membrane.

-

Filter the remaining solution into a clean vial. This filtrate is your saturated solution.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Calibration Curve: Prepare a stock solution of this compound of known concentration in the solvent of interest. From this stock solution, prepare a series of dilutions to create a calibration curve of absorbance versus concentration.[9]

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

-

Calculate the concentration of the diluted sample using the calibration curve, and then factor in the dilution to determine the solubility.

-

-

Quantification by HPLC-MS:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase.

-

Inject the diluted sample and the standards into the HPLC-MS system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility.

-

Safety and Handling

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoid inhalation of dust and contact with skin and eyes.[10]

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[10]

-

The organic solvents used are often flammable and/or toxic. Take appropriate precautions when handling them.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong theoretical understanding of its chemical structure allows for reasoned predictions of its behavior in common organic solvents. It is anticipated to exhibit high solubility in non-polar aromatic solvents and limited solubility in polar solvents. For precise applications, the shake-flask method detailed in this guide provides a robust and reliable means of determining its thermodynamic solubility. This information is critical for the successful application of this versatile compound in the development of next-generation organic electronic materials and other advanced synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorene | Overview, Polarity & Structure | Study.com [study.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Fluorene - Wikipedia [en.wikipedia.org]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-9,9-diphenyl-9H-fluorene: Synthesis, Crystallization, and Structural Analysis

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of 4-Bromo-9,9-diphenyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. While a definitive, experimentally determined crystal structure for this specific compound is not publicly available at the time of this writing, this guide presents a robust framework for its preparation and characterization. We will detail a reliable synthetic protocol, outline the critical steps for growing single crystals suitable for X-ray diffraction, and provide a predictive analysis of its crystal structure based on the known structure of its parent compound, 9,9-diphenylfluorene. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of novel fluorene derivatives.

Introduction: The Significance of this compound

Fluorene and its derivatives are a cornerstone in the field of organic electronics, prized for their rigid, planar structure, and excellent thermal and chemical stability. The 9-position of the fluorene core is particularly amenable to substitution, allowing for the fine-tuning of its electronic and photophysical properties. The introduction of two phenyl groups at this position to form the 9,9-diphenylfluorene scaffold enhances charge transport capabilities, a crucial attribute for applications in Organic Light-Emitting Diodes (OLEDs).

The strategic placement of a bromine atom at the 4-position of the 9,9-diphenylfluorene core, yielding this compound, further expands its synthetic utility. This bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex, polycyclic aromatic hydrocarbons and other functionalized molecules. This makes this compound a highly sought-after building block in the synthesis of efficient emitters, host materials, and charge-transport layers for modern displays and lighting technologies.

A thorough understanding of the three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, is paramount for rationally designing next-generation materials with optimized properties. Crystal packing, intermolecular interactions, and molecular conformation all play a critical role in determining the bulk properties of a material.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, adapted from established procedures for related fluorene derivatives. A common and effective route involves the bromination of the 9,9-diphenylfluorene precursor.

Experimental Protocol: Synthesis of this compound

Materials:

-

9,9-diphenyl-9H-fluorene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9,9-diphenyl-9H-fluorene in anhydrous DMF.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) to the solution in the dark to prevent radical side reactions. The molar ratio of 9,9-diphenylfluorene to NBS should be optimized, typically starting with a slight excess of NBS.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth: A Critical Step for Structural Elucidation

Obtaining high-quality single crystals is often the most challenging yet crucial step in determining the crystal structure of a compound. For this compound, slow evaporation is a promising technique.

Experimental Protocol: Single Crystal Growth

Materials:

-

Purified this compound

-

A suitable solvent system (e.g., a mixture of a good solvent like dichloromethane or toluene and a poor solvent like hexane or methanol)

Procedure:

-

Solvent Selection: Identify a solvent or solvent mixture in which the compound is sparingly soluble. The ideal solvent system will allow for slow crystallization as the solvent evaporates.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals.

-

Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Predicted Crystal Structure of this compound

As of this writing, the experimentally determined crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, we can make a well-informed prediction of its structural parameters based on the known crystal structure of its parent compound, 9,9-diphenylfluorene (CCDC deposition number: 768683).[1]

Comparative Analysis with 9,9-diphenylfluorene

The crystal structure of 9,9-diphenylfluorene reveals key structural features that are likely to be preserved in its 4-bromo derivative. The fluorene core is largely planar, with the two phenyl groups at the 9-position adopting a propeller-like conformation.

The introduction of a bromine atom at the 4-position is expected to have several predictable effects on the crystal structure:

-

Molecular Geometry: The C-Br bond will introduce a slight distortion in the planarity of the fluorene ring system. The bond lengths and angles within the brominated benzene ring will be altered due to the electronic and steric effects of the bromine atom.

-

Crystal Packing: The presence of the bulky and electron-rich bromine atom will likely influence the intermolecular interactions and, consequently, the crystal packing. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, may play a role in the solid-state assembly. This could lead to different packing motifs compared to the parent compound.

-

Unit Cell Parameters: The introduction of the heavy bromine atom will increase the molecular weight and volume, which will be reflected in the unit cell parameters.

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, extrapolated from the data of 9,9-diphenylfluorene and considering the effects of the bromine substituent. This data is for illustrative purposes and must be confirmed by experimental determination.

| Parameter | Predicted Value for this compound | Reference: 9,9-diphenylfluorene (CCDC 768683) |

| Chemical Formula | C₂₅H₁₇Br | C₂₅H₁₈ |

| Formula Weight | 397.31 | 318.40 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | ~10.5 | 10.334(2) |

| b (Å) | ~16.0 | 15.885(4) |

| c (Å) | ~11.5 | 11.042(3) |

| β (°) | ~100 | 99.78(2) |

| Volume (ų) | ~1880 | 1785.4(7) |

| Z | 4 | 4 |

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound is depicted below. The key structural features include the planar fluorene backbone, the two perpendicular phenyl rings at the C9 position, and the bromine atom at the C4 position.

Caption: Molecular Structure of this compound.

Conclusion and Future Outlook

This compound stands as a pivotal molecular scaffold for the advancement of organic electronics and other specialized chemical applications. While its definitive crystal structure awaits experimental confirmation, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. The predictive model, grounded in the known structure of 9,9-diphenylfluorene, offers valuable insights into the anticipated molecular geometry and packing of this important derivative. The elucidation of its precise crystal structure will undoubtedly pave the way for a more profound understanding of its structure-property relationships, thereby accelerating the design and development of next-generation organic materials.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Bromo-9,9-diphenyl-9H-fluorene

Introduction: The Significance of a Core Molecular Scaffold

In the landscape of advanced materials and organic synthesis, 4-Bromo-9,9-diphenyl-9H-fluorene stands out as a pivotal intermediate. Its rigid, planar fluorene core, combined with bulky diphenyl groups at the C9 position, imparts exceptional thermal and chemical stability, making it a foundational building block for high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1] The diphenyl substituents are crucial for enhancing charge transport properties, while the fluorene moiety itself is recognized for its inherent stability and high fluorescence quantum yield.[1][2][3] The strategically positioned bromine atom serves as a reactive handle, enabling facile incorporation into more complex molecular architectures through versatile cross-coupling reactions.[1]

Understanding the thermal stability and degradation profile of this molecule is not merely an academic exercise; it is a critical prerequisite for its application. For professionals in materials science and drug development, thermal stability dictates the upper limits of processing temperatures, long-term operational reliability of devices, and shelf-life of related compounds. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal properties of this compound, interprets expected findings, and proposes a logical framework for its degradation pathway.

Section 1: Theoretical Underpinnings of Thermal Stability

The notable thermal stability of this compound is derived from its unique molecular architecture:

-

Rigid Aromatic Core: The fluorene unit is a polycyclic aromatic hydrocarbon, a class of compounds known for high thermal stability due to the delocalization of π-electrons across the fused ring system. This delocalization distributes thermal energy effectively, requiring significant energy input to induce bond cleavage.

-

Steric Hindrance at C9: The two phenyl groups attached to the C9 carbon are not coplanar with the fluorene system. This three-dimensional, propeller-like arrangement introduces significant steric hindrance, which protects the reactive C9 position and prevents close intermolecular packing that can sometimes lead to lower degradation temperatures in the solid state.[2] The introduction of aryl groups at this position is known to be highly beneficial for the thermal and morphological stability of fluorene-based oligomers.[2]

-

Strong C-C and C-Br Bonds: The molecule is held together by strong covalent bonds. The aromatic C-Br bond, while the most likely point of initial cleavage, is still relatively robust. Its dissociation energy is the primary determinant for the onset of degradation.

Thermal degradation is initiated when the molecule absorbs sufficient energy, typically through heating, to cause homolytic or heterolytic cleavage of its weakest covalent bond. For this compound, the C-Br bond is the most probable initial site of scission, followed by C-H bonds on the aromatic rings at higher temperatures.

Section 2: Experimental Assessment of Thermal Properties

A multi-faceted experimental approach is required to fully characterize the thermal behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this purpose.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary method for determining the decomposition temperature and overall thermal stability of a material.

This protocol is adapted from the principles outlined in the ASTM E1131 standard test method for compositional analysis by thermogravimetry.[1][7]

Objective: To determine the onset of decomposition (Tonset) and the temperature of 5% mass loss (Td5) for this compound.

Instrumentation:

-

Thermogravimetric Analyzer with a high-precision balance (sensitivity ≤ 1 µg) and a furnace capable of linear heating rates up to 1000 °C.

-

Sample pans (platinum or ceramic).

-

High-purity nitrogen gas supply.

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared TGA sample pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain the nitrogen purge throughout the experiment.

-

-

Data Analysis: Record the mass loss as a function of temperature. The TGA thermogram (mass % vs. temperature) is used to determine key stability metrics. The first derivative of this curve (DTG) helps to identify the temperature of the maximum rate of mass loss.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using nitrogen prevents thermo-oxidative degradation, allowing for the assessment of the molecule's intrinsic thermal stability. Oxygen can act as a radical initiator, leading to lower and more complex degradation profiles.[8]

-

Heating Rate: A rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates offer better resolution of complex degradation steps.

-

Sample Size: A small sample size (5-10 mg) minimizes thermal gradients within the sample, ensuring that the entire sample is at a uniform temperature.[9]

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[6][10]

This protocol is adapted from the principles outlined in ASTM D3418 for determining the transition temperatures of polymers, which is also applicable to pure organic compounds.[5][9]

Objective: To determine the melting point (Tm) of this compound.

Instrumentation:

-

Differential Scanning Calorimeter.

-

Aluminum sample pans and lids.

-

Sample crimper.

-

High-purity nitrogen gas supply.

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it with a lid. Prepare an empty, sealed pan to serve as the reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min. (The upper limit is set above the expected melting point but well below the decomposition temperature to avoid instrument contamination).

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak temperature of the endothermic event.

Causality Behind Experimental Choices:

-

Hermetic Sealing: Sealing the pan prevents any mass loss due to sublimation prior to melting, which would affect the accuracy of the measured enthalpy.

-

Reference Pan: An empty pan is used as a reference to subtract the heat capacity of the pan itself, ensuring that the measured heat flow corresponds only to thermal events in the sample.

-

Heating Rate: As with TGA, a 10 °C/min rate is standard. This rate is sufficient to produce a sharp, well-defined melting endotherm.

Section 3: Data Presentation and Interpretation

Based on available data for the target molecule and closely related fluorene derivatives, the following table summarizes the expected thermal properties.[11][12]

| Parameter | Technique | Typical Value | Significance |

| Melting Point (Tm) | DSC | ~215 °C[12] | Indicates the transition from solid to liquid phase; a sharp peak suggests high purity. |

| Onset Decomposition (Tonset) | TGA | > 325 °C | Marks the temperature at which significant mass loss begins. Crucial for defining maximum processing temperature. |

| 5% Mass Loss Temp. (Td5) | TGA | 330 - 410 °C | A key metric for comparing the thermal stability of different materials under identical conditions. |

Interpretation: The high melting point and decomposition temperature confirm the excellent thermal stability of this compound.[1] The large window between melting and decomposition (>100 °C) is highly advantageous for melt-processing applications, allowing the material to be handled in a liquid state without significant degradation.

Section 4: Thermal Degradation Pathway

While a definitive, experimentally verified degradation pathway for this specific molecule is not widely published, a chemically plausible pathway can be proposed based on the known degradation mechanisms of its constituent parts: brominated aromatics and the fluorene core.[8][13][14] The analysis of degradation products is typically performed using a hyphenated technique like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[15][16]

Proposed Degradation Mechanism:

-

Initiation - C-Br Bond Cleavage: The carbon-bromine bond is the weakest covalent bond in the molecule. Thermal energy will first induce homolytic cleavage of this bond, generating a fluorenyl radical and a bromine radical. This is the rate-determining step for degradation.

-

Hydrogen Abstraction: The highly reactive bromine radical will readily abstract a hydrogen atom from another molecule (or from the solvent/atmosphere if not perfectly inert), forming hydrogen bromide (HBr). HBr is a common and corrosive byproduct of the thermal degradation of brominated compounds.[13][17]

-

Radical Propagation/Combination: The fluorenyl radicals can undergo several subsequent reactions:

-

Dimerization: Two fluorenyl radicals can combine to form a larger, dimeric species.

-

Fragmentation: At higher temperatures, the aromatic rings themselves can begin to fragment, leading to the formation of smaller aromatic compounds like benzene, diphenyl, and bromobenzene through complex radical chain reactions.

-

Rearrangement and Char Formation: Further heating leads to extensive rearrangement and cross-linking, ultimately producing a carbonaceous char residue.

-

Caption: Plausible degradation pathway under inert thermal stress.

Conclusion

This compound is a molecule defined by its high thermal stability, a direct consequence of its rigid aromatic fluorene core and sterically demanding diphenyl groups at the C9 position. Standard thermal analysis techniques such as TGA and DSC confirm a high melting point of approximately 215 °C and a decomposition onset well above 325 °C, providing a wide processing window essential for its role in organic electronics. The primary degradation pathway is initiated by the cleavage of the C-Br bond, leading to the formation of HBr and various radical-mediated secondary products. A thorough understanding of these properties, as outlined in this guide, is fundamental for researchers and developers to harness the full potential of this versatile chemical intermediate in the creation of next-generation materials and devices.

References

- 1. kalite.com [kalite.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fs.usda.gov [fs.usda.gov]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. matestlabs.com [matestlabs.com]

- 6. DSC - Differential Scanning Calorimetry [materials.co.uk]

- 7. infinitalab.com [infinitalab.com]

- 8. haihangchem.com [haihangchem.com]

- 9. atslab.com [atslab.com]

- 10. en.usb-lab.com [en.usb-lab.com]

- 11. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labproinc.com [labproinc.com]

- 13. m.ciop.pl [m.ciop.pl]

- 14. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 15. Identification and quantification of (brominated) flame retardants during mechanical recycling of polystyrene from WEEE by means of pyrolysis-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. shimadzu.com [shimadzu.com]

- 17. cetjournal.it [cetjournal.it]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Prudent Handling of a Versatile Building Block

4-Bromo-9,9-diphenyl-9H-fluorene is a versatile intermediate compound of significant interest in the realms of organic electronics and medicinal chemistry. Its fluorene core offers thermal and chemical stability, while the diphenyl groups enhance charge transport properties, making it a valuable precursor for Organic Light-Emitting Diodes (OLEDs). Furthermore, the strategically positioned bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex polycyclic aromatic hydrocarbons and other novel molecular architectures. As with any reactive chemical intermediate, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the critical safety data and best practices for handling this compound.

Section 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. While some sources suggest that this compound is not classified under GHS, others indicate potential hazards. A conservative approach, treating the compound with due caution, is therefore recommended. For the closely related compound, 4-Bromo-9,9'-spirobi[9H-fluorene], the following GHS classifications have been noted and should be considered as potential hazards for this compound in the absence of specific data.

GHS Hazard Classification (Precautionary)

-

Signal Word: Warning

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed.

-

Primary Routes of Exposure:

-

Inhalation: Avoid breathing dust or aerosols.

-

Skin Contact: Avoid contact with skin.

-

Eye Contact: Avoid contact with eyes.

-

Ingestion: Do not ingest.

Toxicological Profile:

Detailed toxicological data for this compound is largely unavailable. Therefore, it is prudent to handle this compound as potentially hazardous upon acute and chronic exposure.

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is essential to minimize exposure and mitigate risks.

Engineering Controls and Ventilation

All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust or vapors. Emergency exits and a designated risk-elimination area should be established.

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound. Always wash hands thoroughly with soap and water after removing gloves.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact. For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.

-

Respiratory Protection: If dust formation is likely or exposure limits are exceeded, a full-face respirator with an appropriate particulate filter should be used.

Safe Handling Practices

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition sources.

-

Prevent fire caused by electrostatic discharge.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Keep containers tightly closed when not in use.

-

Avoid physical damage to containers.

Storage Requirements

Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

The storage area should be low-temperature.

Section 3: First-Aid and Emergency Procedures

In the event of an exposure or accidental release, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: The compound may decompose upon combustion to produce toxic fumes.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment, including chemical-impermeable gloves and a respirator.

-

Environmental Precautions: Prevent the chemical from entering drains or waterways. Discharge into the environment must be avoided.

-

Containment and Cleanup: For spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal. Avoid generating dust.

Section 4: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C25H17Br | |

| CAS Number | 713125-22-5 | |

| Molecular Weight | 397.31 g/mol | |

| Appearance | White crystal powder | |

| Purity | ≥ 97% | |

| Storage Temperature | Room Temperature (Sealed in dry) |

Section 5: Disposal Considerations

All waste material and contaminated packaging should be disposed of in accordance with local, state, and federal regulations.

-

Product Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.

-

Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable and disposed of in a sanitary landfill.

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable compound for scientific advancement, and its safe handling is a prerequisite for its use. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can confidently and safely unlock its synthetic potential.

Methodological & Application

Suzuki coupling protocols using 4-Bromo-9,9-diphenyl-9H-fluorene

An Application Guide to Suzuki Coupling Protocols Using 4-Bromo-9,9-diphenyl-9H-fluorene

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the effective application of this compound in Suzuki-Miyaura cross-coupling reactions. The protocols and insights contained herein are designed to ensure technical accuracy, foster experimental success, and explain the fundamental principles behind the procedural choices.

Introduction: The Significance of the 9,9-Diphenyl-9H-fluorene Scaffold

This compound is a pivotal intermediate in the synthesis of advanced organic materials and complex molecules. The core fluorene unit provides exceptional thermal stability and a rigid, conjugated framework, while the two phenyl groups at the C9 position introduce steric bulk. This three-dimensional structure is crucial for preventing intermolecular aggregation (π-stacking) in the solid state, a property that is highly desirable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] The bulky diphenyl groups enhance charge transport properties and solubility.[2]

The bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the strategic introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of the electronic and photophysical properties of the final molecule. Consequently, derivatives of this compound are extensively used as building blocks for hole-transporting materials (HTMs), efficient light emitters, and host materials in modern displays and lighting technologies.[2][3][4]

The Suzuki-Miyaura Coupling: Mechanistic Underpinnings

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5][6] Understanding its catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-bromine bond of this compound. This is often the rate-determining step.[6] This process oxidizes the palladium center from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[5][7] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[6]

-